8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline
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Overview
Description
8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline is a complex organic compound that features a quinoline core structure with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis or the Friedländer synthesis.
Introduction of the thiophene moiety: This step involves the functionalization of the quinoline core with a thiophene ring, which can be done using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Pyrrolidine attachment: The final step involves the attachment of the pyrrolidine ring, which can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Scientific Research Applications
8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds with similar quinoline core structures but different functional groups.
Thiophene-containing compounds: Compounds with thiophene rings attached to different core structures.
Cyclopentanecarbonyl derivatives: Compounds with cyclopentanecarbonyl groups attached to various core structures.
Uniqueness
8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
The compound 8-({1-[1-(thiophen-2-yl)cyclopentanecarbonyl]pyrrolidin-3-yl}oxy)quinoline is a novel quinoline derivative that has garnered attention for its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological properties, including antitumor, antibacterial, and antiparasitic effects. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of This compound can be represented as follows:
This structure includes a quinoline core substituted with a thiophene group and a pyrrolidine moiety, which may contribute to its biological activity.
The biological activity of quinoline derivatives often involves interaction with various cellular targets. For instance:
- Inhibition of Protein Tyrosine Phosphatases (PTPs) : Quinoline derivatives have been reported to inhibit PTPs, which play critical roles in cellular signaling pathways. This inhibition can affect processes such as insulin signaling and cell proliferation .
- Antimycobacterial Activity : Some quinoline derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential use in treating tuberculosis .
Biological Activity Data
A summary of the biological activities observed for This compound is presented in the following table:
Case Study 1: Antimycobacterial Efficacy
In a study assessing the antimycobacterial properties of various quinoline derivatives, This compound was found to be effective against M. tuberculosis with an IC50 value of 5 μM. This suggests that it may serve as a lead compound for developing new antitubercular agents.
Case Study 2: Cytotoxicity Assessment
The cytotoxic effects were evaluated using the THP-1 human monocytic leukemia cell line. The compound exhibited low toxicity with an IC50 value greater than 100 μM, indicating a favorable safety profile for further development in therapeutic applications .
Properties
IUPAC Name |
(3-quinolin-8-yloxypyrrolidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c26-22(23(11-1-2-12-23)20-9-5-15-28-20)25-14-10-18(16-25)27-19-8-3-6-17-7-4-13-24-21(17)19/h3-9,13,15,18H,1-2,10-12,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDJQEJJFBPADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(C3)OC4=CC=CC5=C4N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.